molecular formula C10H19NO4S B14352570 Ethyl 2-(4-nitrohexan-3-ylsulfanyl)acetate

Ethyl 2-(4-nitrohexan-3-ylsulfanyl)acetate

Cat. No.: B14352570
M. Wt: 249.33 g/mol
InChI Key: USWPQNIWQKJNTH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nitrohexan-3-ylsulfanyl)acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a nitro group, a sulfanyl group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-nitrohexan-3-ylsulfanyl)acetate typically involves the esterification of 2-(4-nitrohexan-3-ylsulfanyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in Ethyl 2-(4-nitrohexan-3-ylsulfanyl)acetate can undergo reduction to form amines.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogenation catalysts such as palladium on carbon.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Reduction of the nitro group: Amines.

    Reduction of the ester group: Alcohols.

    Substitution reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-nitrohexan-3-ylsulfanyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-nitrohexan-3-ylsulfanyl)acetate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The ester group can be hydrolyzed to release the corresponding alcohol and acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester used as a solvent.

    Methyl butyrate: An ester with a fruity odor used in flavorings.

    Ethyl propionate: Another ester used in fragrances and flavorings.

Uniqueness

Ethyl 2-(4-nitrohexan-3-ylsulfanyl)acetate is unique due to the presence of both a nitro group and a sulfanyl group, which impart distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H19NO4S

Molecular Weight

249.33 g/mol

IUPAC Name

ethyl 2-(4-nitrohexan-3-ylsulfanyl)acetate

InChI

InChI=1S/C10H19NO4S/c1-4-8(11(13)14)9(5-2)16-7-10(12)15-6-3/h8-9H,4-7H2,1-3H3

InChI Key

USWPQNIWQKJNTH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CC)SCC(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

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